molecular formula C15H11ClN2O4 B3337487 9-Chloro-2,3-dimethoxy-6-nitroacridine CAS No. 6628-92-8

9-Chloro-2,3-dimethoxy-6-nitroacridine

Cat. No. B3337487
CAS RN: 6628-92-8
M. Wt: 318.71 g/mol
InChI Key: JTUBTXLHWQGBAT-UHFFFAOYSA-N
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Description

9-Chloro-2,3-dimethoxy-6-nitroacridine is a chemical compound with the linear formula C15H11ClN2O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of 9-Chloro-2,3-dimethoxy-6-nitroacridine is defined by its linear formula C15H11ClN2O4 . The molecular weight of this compound is 318.719 .

Mechanism of Action

The mechanism of action of acridine derivatives, such as 9-Chloro-2,3-dimethoxy-6-nitroacridine, is primarily due to DNA intercalation . This process involves the insertion of molecules between the planar nitrogenous bases of DNA, which can disrupt various biological processes involving DNA and related enzymes .

Safety and Hazards

Sigma-Aldrich provides 9-Chloro-2,3-dimethoxy-6-nitroacridine as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should assume responsibility to confirm the product’s identity and/or purity .

Future Directions

Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity, as well as luminous materials, is a key area of focus .

properties

IUPAC Name

9-chloro-2,3-dimethoxy-6-nitroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O4/c1-21-13-6-10-12(7-14(13)22-2)17-11-5-8(18(19)20)3-4-9(11)15(10)16/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUBTXLHWQGBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289194
Record name 9-chloro-2,3-dimethoxy-6-nitroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Chloro-2,3-dimethoxy-6-nitroacridine

CAS RN

6628-92-8
Record name NSC59774
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-chloro-2,3-dimethoxy-6-nitroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-CHLORO-6,7-DIMETHOXY-3-NITROACRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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